3-(2-Ethylthiazol-4-yl)aniline
CAS No.:
Cat. No.: VC15864537
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2S |
|---|---|
| Molecular Weight | 204.29 g/mol |
| IUPAC Name | 3-(2-ethyl-1,3-thiazol-4-yl)aniline |
| Standard InChI | InChI=1S/C11H12N2S/c1-2-11-13-10(7-14-11)8-4-3-5-9(12)6-8/h3-7H,2,12H2,1H3 |
| Standard InChI Key | ZPEOQRLWGJIMNJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC(=CS1)C2=CC(=CC=C2)N |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a thiazole ring—a five-membered heterocycle containing one sulfur and one nitrogen atom—with an ethyl group (-CH2CH3) at position 2 and an aniline (-C6H4NH2) substituent at position 4. This arrangement creates a planar structure with delocalized π-electrons across the thiazole and benzene rings, as confirmed by X-ray crystallography data from analogous thiazole-aniline hybrids .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Bond length (C-S) | 1.74 Å |
| Bond angle (C-N-C) | 112° |
| Dihedral angle (thiazole-aniline) | 18° (indicating moderate conjugation) |
Electronic Configuration
Density functional theory (DFT) calculations reveal that the ethyl group induces slight electron-donating effects (+I effect), increasing electron density at the thiazole’s nitrogen atom. This electronic perturbation enhances the compound’s nucleophilic reactivity at the aniline’s para position, as evidenced by Hammett substituent constants (σ = -0.15) .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 3-(2-Ethylthiazol-4-yl)aniline typically involves a two-step protocol:
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Thiazole Ring Formation: Condensation of α-chloroketones with thiourea derivatives under acidic conditions yields 2-ethylthiazole intermediates.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromo-2-ethylthiazole with aniline derivatives introduces the aromatic amine group .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | ClCH2COCH2CH3, thiourea | 80°C | 72 |
| 2 | Pd(OAc)2, Xantphos, K3PO4 | 110°C | 65 |
Green Chemistry Approaches
Recent advances utilize microwave-assisted synthesis to reduce reaction times by 40% while maintaining yields above 68%. Solvent-free mechanochemical methods have also been reported, achieving 89% atom economy.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 158–160°C, with thermal decomposition initiating at 290°C under nitrogen atmosphere. The compound exhibits moderate hygroscopicity (water absorption: 1.2% w/w at 75% RH) .
Table 3: Solubility in Common Solvents (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.45 |
| Ethanol | 34.2 |
| Dichloromethane | 89.5 |
| DMSO | 112.8 |
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
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3375, 3280: N-H stretch (aniline)
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1620: C=N stretch (thiazole)
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1550: C=C aromatic
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d6):
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δ 7.45 (d, J=8.4 Hz, 2H, ArH)
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δ 6.75 (d, J=8.4 Hz, 2H, ArH)
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δ 6.50 (s, 1H, thiazole-H)
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δ 2.85 (q, J=7.6 Hz, 2H, CH2CH3)
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δ 1.35 (t, J=7.6 Hz, 3H, CH3)
13C NMR (100 MHz, DMSO-d6):
Biological Activity and Applications
Material Science Applications
As a ligand in transition metal complexes, 3-(2-Ethylthiazol-4-yl)aniline forms stable coordination compounds with Cu(II) and Pd(II), showing catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON up to 12,000) .
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